4-(2,3,5-trimethylphenoxy)-1-butanethiol

Description

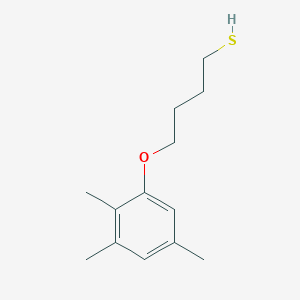

4-(2,3,5-Trimethylphenoxy)-1-butanethiol is a sulfur-containing organic compound featuring a butanethiol backbone substituted with a 2,3,5-trimethylphenoxy group.

Properties

IUPAC Name |

4-(2,3,5-trimethylphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-10-8-11(2)12(3)13(9-10)14-6-4-5-7-15/h8-9,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYBBXBLUHXJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCCCS)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s distinctiveness lies in its 2,3,5-trimethylphenoxy substituent and butanethiol chain. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Position Effects: The 2,3,5-trimethylphenoxy group in the target compound introduces greater steric hindrance compared to the 2,4,6-trimethylphenoxy isomer in TMPBA . This likely reduces reactivity in bulkier reaction environments but enhances selectivity in binding interactions. In HBK-19, the same substituent improves lipophilicity and receptor affinity in piperazine-based pharmaceuticals .

Thiol vs. Other Functional Groups: The thiol group in this compound contrasts with the amide in TMPBA, favoring nucleophilic reactions (e.g., disulfide bond formation) over electrophilic acylation . Compared to simpler thiols like 1-butanethiol, the aromatic phenoxy group significantly alters solubility and volatility. For instance, 1-butanethiol exhibits lower gas-phase content than 1-propanethiol under similar conditions, a trend likely amplified by the bulky phenoxy substituent in the target compound .

Physicochemical Properties and Behavior

Thermodynamic and Solubility Trends

- Phase Behavior: In ternary systems (e.g., thiols + CH4), longer alkyl chains (e.g., butanethiol vs. propanethiol) reduce gas-phase volatility due to increased van der Waals interactions . The phenoxy group in the target compound may further depress volatility by enhancing π-π stacking.

- Solubility: Functionalization of SWCNTs with TMPBA (a phenoxy-amide analog) demonstrates that steric and electronic effects of substituents dictate dispersion efficiency in polymers . The target compound’s thiol group could enable covalent bonding to metal surfaces or nanoparticles, unlike non-reactive analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,3,5-trimethylphenoxy)-1-butanethiol, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typically employed. First, nucleophilic aromatic substitution (SNAr) between 2,3,5-trimethylphenol and a halogenated butane precursor (e.g., 1-bromo-4-chlorobutane) under basic conditions (e.g., K₂CO₃ in DMSO) forms the ether linkage. Second, thiolation via thiourea intermediacy or thiol-disulfide exchange introduces the -SH group. Reaction optimization should focus on solvent polarity, temperature (60–100°C), and stoichiometric ratios to minimize side products. Characterization via ¹H/¹³C-NMR and FTIR ensures structural fidelity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine elemental analysis (C/H/S) with spectroscopic techniques:

- ¹H-NMR : Confirm the presence of aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and the thiol proton (δ 1.5–2.0 ppm, broad).

- FTIR : Identify S-H stretching (~2550 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).

- GC-MS : Assess purity and detect volatile byproducts. Cross-reference with synthetic intermediates to validate stepwise progression .

Q. What experimental strategies are effective for studying the solubility and phase behavior of this compound in mixed solvent systems?

- Methodology : Use vapor-liquid equilibrium (VLE) measurements at controlled temperatures (e.g., 303–368 K) and pressures (up to 9 MPa) to map solubility in polar/nonpolar solvents (e.g., hexane, DMSO). Gas chromatography quantifies compound partitioning between phases. For predictive modeling, apply the CPA EoS (Cubic-Plus-Association Equation of State), though deviations >20% may require parameter adjustments for thiol-specific interactions .

Q. How does the thiol group influence reactivity in nucleophilic substitution or redox reactions?

- Methodology : The -SH group acts as a soft nucleophile, participating in thiol-ene "click" chemistry or disulfide bond formation. For substitution reactions, monitor reactivity with electrophiles (e.g., alkyl halides) under mild conditions (pH 7–9, room temperature). Redox behavior can be studied via cyclic voltammetry to identify oxidation potentials (e.g., thiol → disulfide at ~0.5 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) predict the electronic and steric effects of the 2,3,5-trimethylphenoxy substituent?

- Methodology : Optimize the molecular geometry using Gaussian 09W with B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Compare Mulliken charges at sulfur and oxygen atoms to quantify steric hindrance from methyl groups. Validate predictions against experimental UV-Vis spectra (e.g., λmax shifts due to substituent effects) .

Q. What strategies resolve contradictions between experimental data and thermodynamic models for phase equilibria?

- Methodology : When CPA EoS predictions deviate >20% (e.g., in gas-phase thiol content), refine association parameters (ε, β) for S-H···S interactions. Use high-pressure solubility data to recalibrate binary interaction coefficients (kij). Cross-validate with molecular dynamics simulations to capture entropy contributions from methyl group rotation .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) on the phenoxy ring alter the compound’s physicochemical properties?

- Methodology : Synthesize analogs (e.g., 4-(2,5-dimethylphenoxy)-1-butanethiol) and compare:

- Thermal stability : TGA/DSC to assess decomposition thresholds.

- Solubility : Hansen solubility parameters for solvent compatibility.

- Reactivity : Kinetic studies of thiol oxidation rates. Substituent electron-donating effects (methyl) enhance aromatic ring stability but reduce thiol acidity .

Q. What role could this compound play in functionalizing polymers or nanomaterials?

- Methodology : Use this compound as a chain-transfer agent in RAFT polymerization to control molecular weight (e.g., target Mn = 10,000 Da). The thiol group anchors onto gold nanoparticles (AuNPs) for self-assembled monolayers; characterize via TEM and XPS to verify surface coverage. Assess stability under thermal or oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.